molecular formula C23H22F3N3O2 B15181452 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate CAS No. 74180-15-7

1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate

Cat. No.: B15181452
CAS No.: 74180-15-7
M. Wt: 429.4 g/mol
InChI Key: PXEUZERMDKZBIA-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and a benzoate ester, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the quinoline moiety. Finally, the benzoate ester is formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate: Known for its unique trifluoromethyl group.

    1-Methyl-4-piperidinyl 2-[[7-(methyl)quinolin-4-YL]amino]benzoate: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

    1-Methyl-4-piperidinyl 2-[[7-(chloro)quinolin-4-YL]amino]benzoate: Contains a chloro group instead of trifluoromethyl, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

74180-15-7

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H22F3N3O2/c1-29-12-9-16(10-13-29)31-22(30)18-4-2-3-5-19(18)28-20-8-11-27-21-14-15(23(24,25)26)6-7-17(20)21/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,27,28)

InChI Key

PXEUZERMDKZBIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

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